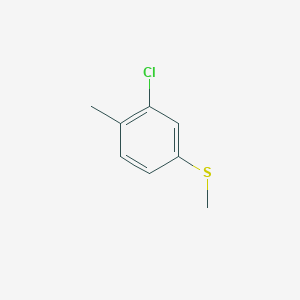
(3-Chloro-4-methylphenyl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-4-methylphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H9ClS. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique chemical properties, which make it valuable in synthetic chemistry and other scientific research fields.
作用機序
Target of Action
It’s known that compounds with similar structures often interact with proteins or enzymes at the benzylic position .
Mode of Action
Based on its structural similarity to other benzylic compounds, it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of its target proteins or enzymes .
Pharmacokinetics
Its molecular weight (17268) and predicted density (117±01 g/cm3) suggest that it could potentially be absorbed and distributed in the body .
準備方法
Synthetic Routes and Reaction Conditions
(3-Chloro-4-methylphenyl)(methyl)sulfane can be synthesized through several methods. One common method involves the reaction of 3-chloro-4-methylphenol with methylthiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
(3-Chloro-4-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl methyl sulfides.
科学的研究の応用
(3-Chloro-4-methylphenyl)(methyl)sulfane is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including antimicrobial properties.
Industry: Used in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
- 3-Chloro-2-methylphenyl methyl sulfide
- 4-Chloro-3-methylphenyl methyl sulfide
- 2-Chloro-4-methylphenyl methyl sulfide
Uniqueness
(3-Chloro-4-methylphenyl)(methyl)sulfane is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and interaction with other molecules. This distinct structure makes it valuable for targeted synthetic applications and research studies.
特性
IUPAC Name |
2-chloro-1-methyl-4-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHADXSMKJDNHKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














